molecular formula C10H9BrN2O5S2 B2920950 3-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034523-75-4

3-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2920950
CAS No.: 2034523-75-4
M. Wt: 381.22
InChI Key: VXPVSLNCGXSYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H9BrN2O5S2 and its molecular weight is 381.22. The purity is usually 95%.
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Biological Activity

3-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that belongs to the class of oxazolidinediones, which are known for their diverse biological activities. This compound, characterized by its unique structural features, is being investigated for its potential therapeutic applications, particularly in metabolic disorders and antimicrobial activity.

Chemical Structure and Properties

The compound's molecular formula is C11H10BrN3O4SC_{11}H_{10}BrN_3O_4S, with a molecular weight of approximately 360.18 g/mol. The presence of the bromothiophene moiety and a sulfonyl group suggests enhanced biological activity, potentially impacting various metabolic pathways.

PropertyValue
Molecular FormulaC₁₁H₁₀BrN₃O₄S
Molecular Weight360.18 g/mol
CAS Number2329550-77-6
SMILES RepresentationO=S(=O)(c1ccc(Br)s1)N1CC(c2nc(-c3cccc(Cl)c3)no2)C1

The biological activity of this compound is primarily attributed to its interaction with peroxisome proliferator-activated receptors (PPARs) , which play a crucial role in regulating glucose and lipid metabolism. Activation of PPARs enhances insulin sensitivity and promotes glucose uptake in peripheral tissues, making this compound a potential candidate for diabetes management.

Antidiabetic Effects

Research indicates that thiazolidinedione derivatives, including those similar to this compound, exhibit significant antidiabetic properties. These compounds are known to improve insulin sensitivity and may reduce blood glucose levels effectively.

Antimicrobial Activity

The presence of the bromothiophene and sulfonyl groups may also confer antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant microorganisms.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that thiazolidinedione derivatives exhibit potent antibacterial activity against Staphylococcus spp., with minimal cytotoxicity to normal cell lines .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of similar oxazolidinediones revealed low toxicity profiles at therapeutic concentrations, indicating their safety for further development .
  • Clinical Relevance : Clinical trials involving thiazolidinediones have shown promising results in managing type 2 diabetes, with improvements in glycemic control and weight management observed .

Properties

IUPAC Name

3-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O5S2/c11-7-1-2-9(19-7)20(16,17)12-3-6(4-12)13-8(14)5-18-10(13)15/h1-2,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPVSLNCGXSYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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